2-Ethoxy-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-6-(trifluoromethyl)pyridine is a chemical compound with the CAS Number: 1245563-18-1. It has a molecular weight of 191.15 . It is a liquid at room temperature and is stored in a dry, sealed environment .
Synthesis Analysis
Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Ethoxy-6-(trifluoromethyl)pyridine, are synthesized using two main methods. One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Ethoxy-6-(trifluoromethyl)pyridine is represented by the linear formula C8H8F3NO . The InChI code for this compound is 1S/C8H8F3NO/c1-2-13-7-5-3-4-6 (12-7)8 (9,10)11/h3-5H,2H2,1H3 .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives, including 2-Ethoxy-6-(trifluoromethyl)pyridine, are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
2-Ethoxy-6-(trifluoromethyl)pyridine is a liquid at room temperature . It has a molecular weight of 191.15 .Scientific Research Applications
Synthesis of Trifluoromethylated Pyridine Derivatives : The synthesis of diethyl 2-ethoxy-6-CF3-2H-pyran-3,5-dicarboxylate from ethyl 4,4,4-trifluoroacetoacetate and CH(OEt)3 demonstrates the potential of 2-Ethoxy-6-(trifluoromethyl)pyridine in producing trifluoromethylated pyridine derivatives (Yulia S. Kudyakova et al., 2017).
Vibrational and Electronic Characteristics Analysis : A study on 2-ethoxy-4-(pyridine-2yliminomethyl)-phenol (2E4P2P) involved experimental and theoretical investigations of its molecular structure and vibrational characteristics, highlighting the compound's importance in molecular structure research (T. Hajam et al., 2021).
Trifluoroacetylating Arenes : The utility of 2-(Trifluoroacetoxy)pyridine (TFAP) for trifluoroacetylating arenes under Friedel–Crafts conditions, transforming benzene, alkylbenzenes, naphthalene, and dibenzofuran into trifluoromethyl aryl ketones, demonstrates another application in organic synthesis (T. Keumi et al., 1990).
Synthesis of Push-Pull Alkenes : The preparation of β-ethoxy vinyl trifluoromethyl sulfone from trifluoromethanesulfonyl chloride and vinyl ether showcases the role of 2-Ethoxy-6-(trifluoromethyl)pyridine in synthesizing novel compounds with potential applications in material sciences (Zhu Shizheng et al., 1998).
Catalysis in Oligomerization of Ethylene : The use of iron-based bis(imino)pyridine complexes for the oligomerization of ethylene, where the ligands include electron-donating and withdrawing groups such as trifluoromethyl, signifies the compound's importance in catalysis (Martin E. Bluhm et al., 2004).
Corrosion Inhibition : Pyridine derivatives, including 2-Ethoxy-6-(trifluoromethyl)pyridine, are studied for their potential as corrosion inhibitors for steel in acidic environments, indicating their utility in material protection (K. R. Ansari et al., 2015).
Antimicrobial Activities and DNA Interaction : Investigations into the antimicrobial activities and DNA interactions of compounds like 5-Bromo-2-(trifluoromethyl)pyridine reveal potential biomedical applications (H. Vural et al., 2017).
Molecular Structure Elucidation : Studies on the molecular structures of various pyridine-based compounds, including those with trifluoromethyl groups, have been critical in understanding their chemical behavior and potential applications in various fields (F. Teixidor et al., 1989).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethoxy-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-2-13-7-5-3-4-6(12-7)8(9,10)11/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IACREWBZLSNFOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682406 |
Source
|
Record name | 2-Ethoxy-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-6-(trifluoromethyl)pyridine | |
CAS RN |
1245563-18-1 |
Source
|
Record name | 2-Ethoxy-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.